molecular formula C15H24N4O3 B15119432 ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate

ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate

Cat. No.: B15119432
M. Wt: 308.38 g/mol
InChI Key: JKHUBYIESOHWNF-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate is a synthetic compound featuring a piperazine core substituted with an imidazole-containing ethyl group and a 4-oxobutanoate ester. Its ester group enhances lipophilicity, influencing bioavailability and metabolic stability .

Properties

Molecular Formula

C15H24N4O3

Molecular Weight

308.38 g/mol

IUPAC Name

ethyl 4-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-4-oxobutanoate

InChI

InChI=1S/C15H24N4O3/c1-2-22-15(21)4-3-14(20)19-11-9-17(10-12-19)7-8-18-6-5-16-13-18/h5-6,13H,2-4,7-12H2,1H3

InChI Key

JKHUBYIESOHWNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CCN2C=CN=C2

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate involves multiple steps, typically starting with the preparation of the imidazole and piperazine intermediates. One common synthetic route involves the alkylation of imidazole with a suitable alkyl halide to introduce the ethyl group. This is followed by the reaction of the resulting intermediate with piperazine to form the desired compound. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ester.

Industrial production methods may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups using suitable nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole and piperazine rings.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The piperazine ring can interact with receptors in the central nervous system, potentially leading to therapeutic effects. The ester group can undergo hydrolysis, releasing the active components of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The compound’s closest analogs involve modifications to the piperazine linker, substituents on aromatic rings, or replacement of the imidazole group. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Reference
Target Compound Piperazine-4-oxobutanoate 2-(1H-imidazol-1-yl)ethyl ~337.4* N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Piperazine-thiazole Trifluoromethylphenyl urea 548.2 93.4
Ethyl 4-(2-(1H-imidazol-1-yl)-2-oxoethyl)cyclohexanecarboxylate Cyclohexane-4-oxobutanoate 2-(1H-imidazol-1-yl)-2-oxoethyl ~308.3 0 (no suppliers)
6-Phenyl-2-[piperidin-4-ylmethyl-piperazin-1-yl]imidazothiadiazole Piperazine-imidazothiadiazole Piperidinylmethyl N/A N/A
Key Observations:
  • Piperazine vs.
  • Imidazole vs. Thiazole/Urea Groups : Analogs like 10d () replace imidazole with thiazole and urea groups, increasing molecular weight (~548 vs. ~337 g/mol) and polarity. The trifluoromethyl group in 10d enhances metabolic stability but may reduce blood-brain barrier penetration compared to the target compound .

Substituent Effects on Yield and Activity

  • High-Yield Analogs : Compounds like 10d and 10e () achieve >90% yields due to optimized coupling reactions between piperazine and thiazole-urea groups. The target compound’s yield is unspecified but likely lower if imidazole coupling is less efficient .
  • Pharmacological Implications : The imidazole group in the target compound may enhance histamine receptor modulation, whereas thiazole-urea analogs () are more suited for protease inhibition .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s logP is estimated to be higher than 10d due to the absence of polar urea groups, favoring membrane permeability .
  • Metabolic Stability : Imidazole-containing compounds are prone to CYP450-mediated oxidation, whereas trifluoromethyl groups in 10d resist degradation .

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